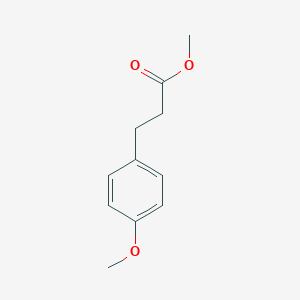

Methyl 3-(4-methoxyphenyl)propanoate

Descripción general

Descripción

El p-metoxihidrocinamato de metilo, también conocido como 3-(4-metoxifenil)propanoato de metilo, es un compuesto orgánico con la fórmula molecular C11H14O3. Es un derivado del ácido cinámico y se caracteriza por la presencia de un grupo metoxi unido al anillo de benceno. Este compuesto se utiliza comúnmente en la síntesis de diversos productos químicos finos y tiene aplicaciones en los campos de la química, la biología y la industria .

Mecanismo De Acción

El mecanismo de acción del p-metoxihidrocinamato de metilo involucra su interacción con varios objetivos moleculares y vías. Por ejemplo, sus propiedades antioxidantes se atribuyen a su capacidad para eliminar radicales libres e inhibir el estrés oxidativo. El compuesto también puede interactuar con enzimas y receptores involucrados en procesos biológicos, lo que lleva a los efectos observados .

Compuestos similares:

- 3-(4-Hidroxifenil)propanoato de metilo

- 3-(4-Metilfenil)propanoato de metilo

- 3-(4-Etoxifenil)propanoato de metilo

Comparación: El p-metoxihidrocinamato de metilo es único debido a la presencia del grupo metoxi, que imparte propiedades químicas y físicas distintas. En comparación con sus análogos, puede exhibir diferente reactividad y actividades biológicas, lo que lo convierte en un compuesto valioso para diversas aplicaciones .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El p-metoxihidrocinamato de metilo puede sintetizarse mediante la esterificación del ácido p-metoxihidrocinámico con metanol en presencia de un catalizador ácido como el ácido sulfúrico. La reacción típicamente involucra reflujo de la mezcla para lograr la esterificación deseada .

Métodos de producción industrial: En entornos industriales, la producción de p-metoxihidrocinamato de metilo a menudo implica el uso de reactores de flujo continuo para optimizar las condiciones de reacción y mejorar el rendimiento. El proceso también puede incluir pasos de purificación como destilación y recristalización para obtener el compuesto puro .

Análisis De Reacciones Químicas

Tipos de reacciones: El p-metoxihidrocinamato de metilo se somete a diversas reacciones químicas, incluidas:

Oxidación: El compuesto se puede oxidar para formar ácidos carboxílicos o aldehídos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol.

Sustitución: El grupo metoxi en el anillo de benceno puede sufrir reacciones de sustitución aromática electrófila.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan típicamente.

Sustitución: Las reacciones de sustitución aromática electrófila a menudo implican reactivos como bromo o ácido nítrico.

Principales productos formados:

Oxidación: Formación de ácido p-metoxibenzoico o p-metoxibenzaldehído.

Reducción: Formación de alcohol p-metoxihidrocinamílico.

Sustitución: Formación de varios derivados sustituidos dependiendo del electrófilo utilizado.

Aplicaciones Científicas De Investigación

El p-metoxihidrocinamato de metilo tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.

Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antioxidantes.

Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, como en el desarrollo de nuevos fármacos.

Industria: Se utiliza en la producción de fragancias, sabores y otros productos químicos finos.

Comparación Con Compuestos Similares

- Methyl 3-(4-hydroxyphenyl)propanoate

- Methyl 3-(4-methylphenyl)propanoate

- Methyl 3-(4-ethoxyphenyl)propanoate

Comparison: Methyl p-methoxyhydrocinnamate is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .

Actividad Biológica

Methyl 3-(4-methoxyphenyl)propanoate, also known as methyl p-methoxyhydrocinnamate, is an organic compound with the molecular formula C11H14O3. This compound has garnered attention in various research fields due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article delves into the biological activity of this compound, summarizing key findings from recent studies, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by a methoxy group attached to a phenyl ring and is a derivative of cinnamic acid. Its structure is critical for its biological activity, influencing interactions with biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various compounds for their anthelmintic activity, it was found that this compound demonstrated effective inhibition against certain parasitic strains with IC50 values ranging from 0.9 to 2.04 mM .

Antioxidant Activity

The antioxidant potential of this compound has been highlighted in various assays. It was observed to possess a notable ability to scavenge DPPH radicals, suggesting its potential as a natural antioxidant. Comparatively, its antioxidant activity was reported to be approximately 1.37 times higher than that of ascorbic acid in certain derivatives .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The compound exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, indicating its potential as a therapeutic agent in cancer treatment .

The mechanisms underlying the biological activities of this compound involve several biochemical pathways:

- Nitrification Inhibition : The compound has been suggested to function as a nitrification inhibitor in soil, potentially modulating plant growth and root architecture .

- Metabolic Changes : It induces metabolic changes in plants such as Perilla frutescens, where it reduces primary root growth while promoting lateral root formation .

- Cellular Interactions : The presence of the methoxy group and phenyl ring is believed to enhance interactions with cellular targets, contributing to its cytotoxic effects against cancer cells .

Data Summary

The following table summarizes key biological activities and their respective IC50 values for this compound:

| Biological Activity | Model/Cell Type | IC50 Value |

|---|---|---|

| Antimicrobial | Various parasitic strains | 0.9 - 2.04 mM |

| Antioxidant | DPPH Radical Scavenging | Higher than ascorbic acid |

| Anticancer | U-87 Glioblastoma | Not specified |

| Anticancer | MDA-MB-231 Triple-negative breast cancer | Not specified |

Case Studies

- Anthelmintic Activity Study : A comprehensive investigation analyzed the anthelmintic effects of various compounds including this compound. The results indicated significant efficacy against specific helminths, establishing the compound's potential use in parasitic infections .

- Antioxidant Evaluation : In another study focused on antioxidant properties, this compound was tested alongside other compounds using the DPPH method. The findings suggested that it could serve as a viable alternative to synthetic antioxidants in food preservation and health supplements .

- Cytotoxicity Assessment : A study assessing the cytotoxic properties of this compound on U-87 and MDA-MB-231 cell lines revealed promising results for future anticancer drug development .

Propiedades

IUPAC Name |

methyl 3-(4-methoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-13-10-6-3-9(4-7-10)5-8-11(12)14-2/h3-4,6-7H,5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQLYAFBUYHFCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60306095 | |

| Record name | Methyl 3-(4-methoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15823-04-8 | |

| Record name | 15823-04-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-(4-methoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.